2-Tert-butyl-5-cyclopropoxyaniline
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Overview
Description
2-Tert-butyl-5-cyclopropoxyaniline is an organic compound with the molecular formula C₁₃H₁₉NO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-cyclopropoxyaniline typically involves the reaction of 2-tert-butylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the cyclopropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-cyclopropoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens or nitro groups, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under mild conditions.
Substitution: Halogens (chlorine, bromine), nitro groups; reactions are conducted in the presence of catalysts such as iron or aluminum chloride at controlled temperatures.
Major Products Formed
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
2-Tert-butyl-5-cyclopropoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized aniline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. Its unique structural features make it a candidate for the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-cyclopropoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylaniline: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
5-Cyclopropoxyaniline: Lacks the tert-butyl group, which may affect its solubility and reactivity.
2-Tert-butyl-4-methoxyaniline: Contains a methoxy group instead of a cyclopropoxy group, which may influence its electronic properties and reactivity.
Uniqueness
2-Tert-butyl-5-cyclopropoxyaniline is unique due to the presence of both the tert-butyl and cyclopropoxy groups. This combination of structural features imparts distinct steric and electronic properties to the compound, influencing its reactivity and potential applications. The cyclopropoxy group introduces ring strain, which can affect the compound’s stability and reactivity in chemical reactions. The tert-butyl group provides steric hindrance, which can influence the compound’s interactions with biological targets and its overall biological activity.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropyloxyaniline |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)11-7-6-10(8-12(11)14)15-9-4-5-9/h6-9H,4-5,14H2,1-3H3 |
InChI Key |
JGNYUGOOWMJRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
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